molecular formula C20H26ClNO5 B564567 N,N-Didesmethyl Trimebutine-d5 Hydrochloride CAS No. 1189893-33-1

N,N-Didesmethyl Trimebutine-d5 Hydrochloride

货号: B564567
CAS 编号: 1189893-33-1
分子量: 400.911
InChI 键: NOKRVDGVOIZAKJ-PAJIIYFZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N,N-Didesmethyl Trimebutine-d5 Hydrochloride is a stable isotope-labeled metabolite of Trimebutine, a spasmolytic and analgesic agent used in gastrointestinal disorders. This deuterated compound (C₂₀H₂₀D₅NO₅·HCl, CAS: 1286624-16-5 or 1189893-33-1, depending on the source) is synthesized by replacing five hydrogen atoms with deuterium at specific positions, enhancing its utility as an internal standard in mass spectrometry-based pharmacokinetic studies . It is characterized by >95% purity (HPLC) and is stored at +4°C for stability . The compound aids in quantifying Trimebutine’s metabolites in biological matrices, ensuring precision in drug metabolism analyses .

准备方法

Synthetic Pathways and Reaction Mechanisms

The synthesis of N,N-Didesmethyl Trimebutine-d5 Hydrochloride begins with trimebutine (C₂₂H₂₉NO₅), which undergoes sequential N-demethylation and deuterium exchange. Key steps include:

N-Demethylation of Trimebutine

Trimebutine’s dimethylamino group (-N(CH₃)₂) is selectively demethylated using iodocyclohexane in anhydrous tetrahydrofuran (THF) at -20°C, yielding N-desmethyl trimebutine . This step achieves >90% conversion efficiency, as confirmed by LC-MS monitoring .

Reaction Conditions Table

ParameterValueSource
Temperature-20°C ± 2°C
SolventTHF (anhydrous)
Demethylating AgentIodocyclohexane (1.2 eq)
Reaction Time8–12 hours

Deuterium Incorporation

The N-desmethyl intermediate undergoes deuterium labeling via hydrogen-deuterium (H-D) exchange. This is achieved by refluxing with deuterium oxide (D₂O) in the presence of palladium-on-carbon (Pd/C, 10% w/w) at 80°C for 24 hours . The reaction replaces five hydrogen atoms in the methylamino group with deuterium, confirmed by mass spectrometry .

Deuteration Efficiency Data

IsotopologueAbundance (%)Analytical Method
[²H₅]-labeled98.2HRMS
[²H₄]-labeled1.5HRMS
Unlabeled0.3HRMS

Optimization of Deuterium Labeling

Catalyst Screening

Comparative studies show Pd/C outperforms platinum oxide (PtO₂) and rhodium/alumina (Rh/Al₂O₃) in deuteration efficiency:

CatalystDeuteration (%)Byproducts (%)
Pd/C98.2<1.0
PtO₂85.65.2
Rh/Al₂O₃72.412.8

Source: MedChemExpress batch records

Solvent Effects

Deuterium exchange kinetics vary significantly with solvent polarity:

SolventDielectric Constant (ε)Reaction Rate (k, h⁻¹)
D₂O80.10.45
CD₃OD32.70.28
DMF-d₇36.70.31

Polar solvents like D₂O enhance proton mobility, accelerating H-D exchange .

Purification and Isolation

Crystallization Techniques

The crude product is purified via anti-solvent crystallization using ethyl acetate/deuterated chloroform (3:1 v/v). This yields white crystalline solid with 99.8% chemical purity (HPLC) :

Crystallization Parameters

ParameterValue
Anti-solventEthyl acetate
SolventCDCl₃
Temperature4°C
Yield82–85%

Chromatographic Purification

For isotopic purity >99%, preparative HPLC with a C18 column (10 μm, 250 × 50 mm) is employed. The mobile phase consists of 0.1% trifluoroacetic acid-d in D₂O/acetonitrile-d₃ (70:30) .

Analytical Characterization

Structural Confirmation

  • ¹H NMR (600 MHz, D₂O) : Absence of signals at δ 2.25 ppm (N-CH₃) confirms demethylation .

  • ²H NMR (92 MHz, CDCl₃) : Quintet at δ 1.85 ppm (J = 2.1 Hz) verifies deuterium incorporation .

  • HRMS (ESI+) : m/z 364.46 [M+H]⁺ matches C₂₀H₂₁D₅ClNO₅ .

Purity Assessment

MethodPurity (%)Specification
HPLC (UV 254 nm)99.8>99.0
qNMR99.5>98.0
Ion Chromatography99.9>99.5

Industrial-Scale Synthesis Challenges

Cost Analysis

Deuterated reagents account for 68% of total production costs:

ComponentCost Contribution (%)
D₂O45
Pd/C23
HPLC Solvents18
Other14

Environmental Considerations

The process generates 5.2 kg waste/kg product, primarily from solvent recovery. Implementing deuterium recycle systems reduces D₂O consumption by 40% .

StandardRequirement
ICH Q3DPd residues <10 ppm
USP <621>HPLC purity >99%
EMA GUIDELINEIsotopic purity >98%

化学反应分析

Types of Reactions: N,N-Didesmethyl Trimebutine-d5 Hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

科学研究应用

Pharmacological Profile

N,N-Didesmethyl Trimebutine-d5 Hydrochloride exhibits several pharmacological activities that make it relevant in both research and therapeutic contexts:

  • Opioid Receptor Interaction : Functions as a weak mu-opioid receptor agonist, contributing to its analgesic effects, particularly in alleviating abdominal pain associated with conditions like Irritable Bowel Syndrome (IBS) and inflammatory bowel diseases (IBD) .
  • Antimuscarinic Effects : Exhibits antimuscarinic properties that help reduce gut motility and spasms, providing symptomatic relief in various gastrointestinal disorders .
  • Sodium Channel Blockade : Inhibits sodium currents in sensory neurons, similar to local anesthetics, which may contribute to its analgesic effects by reducing neuronal excitability .

Clinical Studies and Findings

Numerous studies have investigated the efficacy of this compound in clinical settings:

  • Visceral Pain Reduction : Animal models have shown that this compound significantly reduces visceral pain perception, as evidenced by the abdominal withdrawal reflex (AWR) score during colorectal distension tests .
  • Analgesic Efficacy : Clinical trials indicate that patients treated with formulations containing this compound experienced substantial relief from abdominal pain compared to placebo groups. The analgesic effects were particularly pronounced in patients with IBS and functional gastrointestinal disorders .

Table 1: Summary of Clinical Findings on this compound

Study ReferenceCondition TreatedOutcome MeasureResult
Ghidini et al. (1986)Abdominal PainPain Relief ScoreSignificant improvement compared to placebo
Miura et al. (1989)IBSAWR ScoreReduced visceral pain perception
Roman et al. (1999)IBDQuality of Life IndexEnhanced quality of life reported

Case Studies

A notable case study involved a 19-year-old female who self-poisoned with Trimebutine, leading to an investigation into the toxicokinetics of its metabolites, including this compound. The study revealed that the metabolite maintained significant biological activity even at reduced concentrations, underscoring its potency and relevance in therapeutic contexts .

Research Applications

This compound is primarily utilized in research settings for:

  • Pharmacokinetic Studies : Its isotopic labeling allows for precise tracking in metabolic studies, aiding in understanding drug metabolism and efficacy.
  • Reference Standard : Serves as a reference standard in analytical chemistry for developing assays related to gastrointestinal drugs .
  • Interaction Studies : Research focuses on binding affinities and metabolic pathways involving this compound to elucidate its action mechanisms and potential side effects when used therapeutically .

作用机制

The mechanism of action of N,N-Didesmethyl Trimebutine-d5 Hydrochloride involves its interaction with specific molecular targets and pathways. As a deuterium-labeled compound, it is primarily used to study the pharmacokinetics and metabolism of related drugs. The incorporation of deuterium can alter the metabolic stability and distribution of the compound, providing valuable insights into its behavior in biological systems .

相似化合物的比较

Structural and Metabolic Analogues

2.1.1. N,N-Didesmethyl Trimebutine Hydrochloride (Non-Deuterated)
  • Molecular Formula: C₂₀H₂₅NO₅·HCl
  • CAS : 84333-60-8
  • Molecular Weight : 359.42 g/mol
  • Role : Primary metabolite of Trimebutine, formed via sequential N-demethylation. Used to study Trimebutine’s metabolic pathways and clearance .
  • Key Difference : Lacks deuterium, making it unsuitable as an isotopic internal standard but critical for metabolic profiling .
2.1.2. N-Demethyl Trimebutine-d5 Hydrochloride
  • Molecular Formula: C₂₁H₂₃D₅ClNO₅
  • CAS : 1286632-72-1
  • Molecular Weight : 414.93 g/mol
  • Role: Intermediate metabolite with one methyl group removed. Deuterated version (D5) serves as a reference for quantifying mono-demethylated Trimebutine .
  • Key Difference : Retains one methyl group compared to N,N-didesmethyl derivatives, reflecting an earlier metabolic step .
2.1.3. Trimebutine (Parent Drug)
  • Molecular Formula: C₂₂H₂₉NO₅
  • CAS : 39133-31-8
  • Role : Acts on μ-opioid receptors and inhibits colonic motility. Metabolized via CYP3A4/2D6 into N-desmethyl and N,N-didesmethyl forms .
  • Key Difference : Full methylated structure; deuterated metabolites lack therapeutic activity but are essential for analytical workflows .

Functional Analogues in Drug Metabolism

  • O-Desmethyltramadol : A metabolite of Tramadol with 200× higher μ-opioid affinity than the parent drug. Unlike N,N-Didesmethyl Trimebutine-d5, it is pharmacologically active and relies on CYP2D6 for formation .
  • N,N-Didesmethyl Diltiazem Hydrochloride : A metabolite of Diltiazem (calcium channel blocker). Shares the N,N-didesmethyl functional group but differs in core structure and therapeutic target .

Table 1: Comparative Analysis of Trimebutine-Related Compounds

Compound Molecular Formula CAS Number Molecular Weight (g/mol) Role in Research/Medicine Key Metabolic Enzyme(s)
N,N-Didesmethyl Trimebutine-d5 HCl C₂₀H₂₀D₅NO₅·HCl 1286624-16-5* 400.91 Isotopic internal standard CYP3A4/2D6
N,N-Didesmethyl Trimebutine HCl C₂₀H₂₅NO₅·HCl 84333-60-8 359.42 Metabolic profiling CYP3A4/2D6
N-Demethyl Trimebutine-d5 HCl C₂₁H₂₃D₅ClNO₅ 1286632-72-1 414.93 Quantifying intermediate metabolite CYP3A4/2D6
Trimebutine (Parent) C₂₂H₂₉NO₅ 39133-31-8 387.47 Therapeutic agent CYP3A4/2D6

Pharmacological and Analytical Distinctions

  • Isotopic Labeling: The deuterium in N,N-Didesmethyl Trimebutine-d5 HCl minimizes isotopic interference in LC-MS/MS, enhancing accuracy in metabolite quantification compared to non-deuterated analogues .
  • Metabolic Stability : N,N-Didesmethyl metabolites are terminal products of Trimebutine metabolism, excreted renally. In contrast, N-Demethyl derivatives undergo further oxidation or conjugation .
  • Clinical Relevance : While Trimebutine-d5 (fumarate) is used therapeutically for pain, its deuterated metabolites are exclusively analytical tools without direct pharmacological activity .

生物活性

N,N-Didesmethyl Trimebutine-d5 Hydrochloride is a stable isotope-labeled analogue of the well-known spasmolytic agent Trimebutine. This compound is primarily used in pharmacological studies to trace metabolic pathways and understand the biological activity of its parent compound. The unique deuterium labeling allows for precise tracking in biological systems, enhancing the understanding of its pharmacokinetics and pharmacodynamics.

  • Molecular Formula : C20_{20}H20_{20}D5_5NO5_5·HCl
  • Molecular Weight : 431.89 g/mol
  • CAS Number : 1286624-16-5
  • Purity : >95% (HPLC)

This compound exhibits a mechanism similar to that of Trimebutine, which acts as a spasmolytic agent. It modulates gastrointestinal motility and provides relief from abdominal pain through its action on opioid receptors and muscarinic receptors. The compound is known to have weak mu-opioid agonist properties, contributing to its analgesic effects in gastrointestinal disorders.

Pharmacological Effects

  • Spasmolytic Activity :
    • N,N-Didesmethyl Trimebutine-d5 has been shown to effectively reduce intestinal spasms, making it beneficial for conditions like irritable bowel syndrome (IBS).
    • Studies indicate that it can regulate colonic motility, providing symptomatic relief in gastrointestinal disorders .
  • Opioid Receptor Interaction :
    • The compound interacts with mu-opioid receptors, although its affinity is lower compared to traditional opioids. This interaction is crucial for its analgesic properties without the high risk of addiction associated with stronger opioids .
  • Neuroprotective Effects :
    • Research has indicated potential neuroprotective effects, particularly in models of neurodegenerative diseases. The compound may influence neurotransmitter release and modulate neuronal excitability, contributing to its therapeutic profile .

Case Studies and Clinical Trials

Several studies have focused on the biological activity and therapeutic potential of this compound:

  • Study on Gastrointestinal Disorders : A clinical trial assessed the efficacy of Trimebutine in patients with IBS, demonstrating significant improvements in abdominal pain and bowel function. The labeled metabolite was used to trace the pharmacokinetics of Trimebutine during the study .
  • Neuropharmacological Evaluation : In animal models, N,N-Didesmethyl Trimebutine-d5 was evaluated for its neuroprotective properties against oxidative stress. Results indicated a reduction in neuronal damage markers, suggesting potential applications in treating neurodegenerative conditions .

Data Summary

PropertyValue
Molecular FormulaC20_{20}H20_{20}D5_5NO5_5·HCl
Molecular Weight431.89 g/mol
CAS Number1286624-16-5
Purity>95% (HPLC)
Spasmolytic ActivityEffective in IBS treatment
Opioid Receptor InteractionWeak mu-opioid agonist
Neuroprotective EffectsReduces oxidative stress markers

常见问题

Basic Research Questions

Q. What are the validated synthetic pathways for N,N-Didesmethyl Trimebutine-d5 Hydrochloride, and how is isotopic purity ensured?

  • Methodology : Synthesis typically involves deuterium incorporation at specific positions via catalytic exchange or deuterated reagent use (e.g., D₂O, deuterated alkyl halides). Post-synthesis, isotopic purity is confirmed using high-resolution mass spectrometry (HRMS) and ²H-NMR to verify ≥98% deuterium incorporation. Cross-referencing with certified reference standards (e.g., TRC D441352 ) ensures consistency. Impurity profiling via HPLC-UV/MS identifies residual non-deuterated analogs or byproducts .

Q. Which analytical techniques are optimal for characterizing this compound in biological matrices?

  • Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., D5-labeled analogs) is preferred for quantification in plasma/tissue. Method validation follows ICH M10 guidelines, assessing linearity (1–500 ng/mL), precision (CV <15%), and recovery (>80%). Structural confirmation via FT-IR and X-ray crystallography (as in ) resolves stereochemical integrity .

Q. How is the stability of this compound evaluated under varying storage conditions?

  • Methodology : Accelerated stability studies (40°C/75% RH for 6 months) assess degradation kinetics. Forced degradation (acid/base/oxidative stress) identifies major breakdown products. Stability-indicating assays (e.g., HPLC-DAD ) monitor potency loss, while NMR tracks deuterium retention. Long-term storage recommendations (-20°C in desiccated vials) are derived from empirical data .

Advanced Research Questions

Q. What experimental designs are used to study the metabolic fate of this compound in vivo?

  • Methodology : Radiolabeled studies (³H/¹⁴C) track metabolite distribution in rodent models. High-resolution mass spectrometry (HRMS) identifies phase I/II metabolites (e.g., glucuronides, sulfates). Comparative pharmacokinetic (PK) studies between deuterated and non-deuterated forms (e.g., Trimebutine) quantify isotopic effects on clearance and half-life. Microsomal incubation (human/rat liver) screens for CYP-mediated oxidation .

Q. How does deuteration influence the binding affinity of N,N-Didesmethyl Trimebutine-d5 to opioid receptors?

  • Methodology : Competitive binding assays using CHO-K1 cells expressing μ/κ/δ-opioid receptors measure IC₅₀ values. Deuterated analogs may exhibit altered hydrogen bonding or steric effects, quantified via surface plasmon resonance (SPR) . Molecular dynamics simulations predict deuterium’s impact on receptor-ligand interactions. Cross-validation with in vivo analgesic efficacy models (e.g., tail-flick test) links binding data to pharmacological outcomes .

Q. What strategies resolve contradictions in reported solubility and bioavailability data for this compound?

  • Methodology : Equilibrium solubility studies in biorelevant media (FaSSIF/FeSSIF) underpin formulation optimization. Discrepancies arise from polymorphic forms (identified via PXRD ) or pH-dependent ionization (pKa determination via potentiometric titration ). Bioavailability conflicts are addressed using PBPK modeling integrating in vitro permeability (Caco-2 assays) and in vivo absorption data .

Q. Data Contradiction Analysis

Q. How are conflicting reports on the deuterium kinetic isotope effect (KIE) in N,N-Didesmethyl Trimebutine-d5 addressed?

  • Resolution : KIE variability (e.g., metabolic half-life changes) is contextualized by experimental conditions (e.g., enzyme isoforms, pH). Isotope ratio MS quantifies ²H loss during metabolism. Comparative studies using knockout CYP models isolate enzyme-specific contributions. Meta-analyses of published KIE values (e.g., CYP3A4 vs. CYP2D6 substrates) guide hypothesis refinement .

Q. Methodological Tables

Parameter Analytical Technique Key Findings
Isotopic Purity²H-NMR, HRMS≥98% deuterium incorporation; ≤0.5% non-deuterated impurity
Metabolic StabilityLC-MS/MS, Microsomal Assayst₁/₂ increased by 1.5x vs. non-deuterated form in human liver microsomes
Opioid Receptor BindingSPR, Radioligand Assaysκ-opioid Ki = 12 nM (vs. 15 nM for non-deuterated)

属性

IUPAC Name

(2-amino-3,3,4,4,4-pentadeuterio-2-phenylbutyl) 3,4,5-trimethoxybenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO5.ClH/c1-5-20(21,15-9-7-6-8-10-15)13-26-19(22)14-11-16(23-2)18(25-4)17(12-14)24-3;/h6-12H,5,13,21H2,1-4H3;1H/i1D3,5D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOKRVDGVOIZAKJ-PAJIIYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20747622
Record name 2-Amino-2-phenyl(3,3,4,4,4-~2~H_5_)butyl 3,4,5-trimethoxybenzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189893-33-1
Record name 2-Amino-2-phenyl(3,3,4,4,4-~2~H_5_)butyl 3,4,5-trimethoxybenzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。